BENZYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
Overview
Description
BENZYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound featuring a benzyl group, a trimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trimethoxyphenyl Group: This step involves the use of trimethoxybenzaldehyde in a condensation reaction.
Attachment of the Benzyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various heterocyclic derivatives.
Scientific Research Applications
BENZYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer agent, given the bioactivity of the trimethoxyphenyl group.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic electronics and photonics.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its complex structure.
Mechanism of Action
The mechanism of action of BENZYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
BENZYL 2-{[5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is unique due to its combination of a benzyl group, a trimethoxyphenyl group, and an oxadiazole ring. This combination provides a distinct set of electronic and steric properties that can be exploited for specific biological and material applications .
Properties
IUPAC Name |
benzyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-24-15-9-14(10-16(25-2)18(15)26-3)19-21-22-20(28-19)29-12-17(23)27-11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSKFLMEIDGMLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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